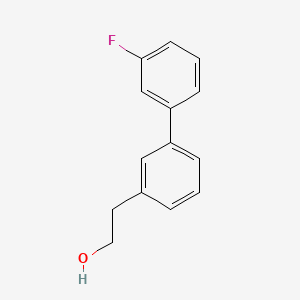

3-(3-Fluorophenyl)phenethyl alcohol

Description

BenchChem offers high-quality 3-(3-Fluorophenyl)phenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)phenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKJMVEPWSTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374653 | |

| Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840522-20-5 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840522-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(3-Fluorophenyl)phenethyl alcohol" CAS number 840522-20-5 properties

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)phenethyl alcohol (CAS 840522-20-5), a biphenyl ethanol derivative with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, provides an expert analysis of its expected spectroscopic characteristics, outlines a plausible synthetic strategy, and discusses safety considerations based on structurally related molecules. The guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who are interested in the properties and potential utility of this fluorinated aromatic alcohol.

Introduction: The Significance of Fluorinated Biphenyl Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biphenyl moiety, a common structural motif in pharmacologically active compounds, provides a rigid scaffold that can be functionalized to interact with various biological receptors. The combination of these two features in 3-(3-Fluorophenyl)phenethyl alcohol suggests a molecule with potentially valuable pharmacological properties. Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This guide aims to provide a detailed technical profile of this specific fluorinated biphenyl ethanol to facilitate its evaluation in research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. While experimental data for 3-(3-Fluorophenyl)phenethyl alcohol is not extensively published, we can compile its known attributes and predict others based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Rationale |

| CAS Number | 840522-20-5 | [3] |

| Molecular Formula | C₁₄H₁₃FO | [3] |

| Molecular Weight | 216.26 g/mol | [3] |

| Appearance | Likely a solid or viscous oil at room temperature. | Inferred from the parent compound, phenethyl alcohol, which is a viscous liquid, and the increased molecular weight due to the fluorophenyl group. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | Expected to be higher than phenethyl alcohol (219-221 °C) due to increased molecular weight and polarity. |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with low solubility in water. | Based on the nonpolar biphenyl structure and the polar alcohol group. |

| Purity | ≥97% | [3] |

| InChI | 1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2 | [3] |

| InChIKey | FMHKJMVEPWSTOD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO | [4] |

Storage: Store in a well-sealed container in a cool, dry place.[5]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl alcohol chain.

-

Aromatic Region (δ 7.0-7.6 ppm): A complex multiplet pattern is anticipated for the nine aromatic protons. The fluorine substitution on one of the rings will further complicate the splitting patterns of the protons on that ring due to ¹H-¹⁹F coupling.

-

Methylene Protons (-CH₂-OH, δ ~3.8 ppm): A triplet corresponding to the two protons adjacent to the hydroxyl group.

-

Methylene Protons (Ar-CH₂-, δ ~2.9 ppm): A triplet corresponding to the two protons adjacent to the biphenyl moiety.

-

Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-165 ppm): Multiple signals are expected in the aromatic region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂-OH, δ ~63 ppm): The carbon atom of the methylene group attached to the hydroxyl.

-

Methylene Carbon (Ar-CH₂-, δ ~39 ppm): The carbon atom of the methylene group attached to the biphenyl system.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic, 3000-3100 cm⁻¹): Multiple sharp peaks.

-

C-H Stretch (Aliphatic, 2850-3000 cm⁻¹): Medium to strong absorptions.

-

C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Several sharp bands of varying intensity.

-

C-O Stretch (1000-1260 cm⁻¹): A strong band.

-

C-F Stretch (1000-1350 cm⁻¹): A strong, characteristic absorption.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 216.26. Fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the C-C bond between the two methylene groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A highly plausible and versatile method for the synthesis of 3-(3-Fluorophenyl)phenethyl alcohol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[6]

The proposed two-step synthesis is outlined below:

Step 1: Suzuki-Miyaura Coupling

In this step, 3-bromophenethyl alcohol is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Protocol (Illustrative):

-

To a degassed solution of 3-bromophenethyl alcohol (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).

-

Saturate the solution with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

Specific toxicity data for 3-(3-Fluorophenyl)phenethyl alcohol is not available. Therefore, it is prudent to handle this compound with the care afforded to all novel chemical entities. The safety information for the parent compound, phenethyl alcohol, and a related trifluorinated analog can provide some guidance.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Work in a well-ventilated area or a fume hood.[7]

-

Avoid inhalation of dust or vapors.[7]

-

Avoid contact with skin and eyes.[7]

Potential Hazards (Inferred from Related Compounds):

-

Skin and Eye Irritation: Phenethyl alcohol can cause skin and eye irritation.[8] The trifluorinated analog is also listed as a skin and eye irritant.[7]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7]

-

Harmful if Swallowed: Phenethyl alcohol is harmful if swallowed.[9]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Potential Applications in Research and Drug Development

While specific applications for 3-(3-Fluorophenyl)phenethyl alcohol have not been documented, its structural features suggest several areas of potential utility.

-

Medicinal Chemistry: As a fluorinated biphenyl derivative, it could serve as a valuable building block for the synthesis of novel therapeutic agents. The biphenyl scaffold is present in numerous drugs, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity. Biphenyl derivatives have shown promise as anti-inflammatory and analgesic agents.[10]

-

Antioxidant Research: Phenolic and biphenyl compounds are known for their antioxidant properties.[2] This molecule could be investigated for its ability to scavenge free radicals and protect against oxidative stress.

-

Materials Science: The rigid biphenyl core and the presence of a reactive hydroxyl group make it a potential monomer or intermediate for the synthesis of novel polymers with unique thermal and optical properties.

Conclusion

3-(3-Fluorophenyl)phenethyl alcohol is a chemical compound with intriguing potential stemming from its fluorinated biphenyl ethanol structure. While a complete experimental profile is not yet available, this guide has synthesized the existing data and provided expert predictions to offer a comprehensive preliminary understanding of its properties. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical approach for its preparation, paving the way for further investigation into its biological activities and material applications. As with any novel compound, appropriate safety precautions should be taken during handling and use.

References

-

Bio-Synthesis Inc. (2012, August 1). Material Safety Data Sheet - 2-Phenylethanol. Retrieved from [Link]

-

MDPI. (2020). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

-

PubMed. (2009). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Retrieved from [Link]

-

Tariq, S. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18485. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL CAS#: 840522-20-5 [chemicalbook.com]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. fishersci.com [fishersci.com]

- 10. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(3-Fluorophenyl)phenethyl Alcohol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)phenethyl alcohol, a fluorinated biphenyl compound of interest in medicinal chemistry and drug development. The document details the molecule's physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura coupling, and presents a thorough analysis of its expected spectroscopic characteristics for structural verification. Furthermore, this guide explores the potential therapeutic applications of 3-(3-Fluorophenyl)phenethyl alcohol by drawing parallels with structurally related compounds exhibiting significant biological activities. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Biphenyl scaffolds, consisting of two connected phenyl rings, are prevalent in a multitude of biologically active compounds. The combination of these two features in fluorinated biphenyl derivatives has led to the discovery of potent therapeutic agents.

3-(3-Fluorophenyl)phenethyl alcohol, with its characteristic fluorobiphenyl core and a phenethyl alcohol side chain, represents a valuable scaffold for further chemical exploration and drug design. This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into this compound.

Physicochemical Properties

3-(3-Fluorophenyl)phenethyl alcohol, also known by its IUPAC name 2-[3-(3-fluorophenyl)phenyl]ethanol, possesses the following key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃FO | [1][2][3] |

| Molecular Weight | 216.25 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO | [4] |

| InChI Key | FMHKJMVEPWSTOD-UHFFFAOYSA-N | [4][5] |

| CAS Number | 840522-20-5 | [1][2] |

These properties are fundamental for the accurate handling, characterization, and computational modeling of the molecule.

Synthesis of 3-(3-Fluorophenyl)phenethyl Alcohol

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron species.

A plausible and efficient synthetic route to 3-(3-Fluorophenyl)phenethyl alcohol involves a Suzuki-Miyaura coupling followed by a reduction step.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The overall synthetic strategy is depicted below:

Caption: Proposed synthesis of 3-(3-Fluorophenyl)phenethyl alcohol.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenethyl alcohol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and water. Subsequently, add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(3-Fluorophenyl)phenethyl alcohol.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki reaction, facilitating the oxidative addition and reductive elimination steps.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

-

Solvent System: A biphasic solvent system, typically toluene and water, is often used to dissolve both the organic substrates and the inorganic base.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-(3-Fluorophenyl)phenethyl alcohol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, with splitting patterns influenced by the fluorine atom. The ethyl alcohol side chain will exhibit a triplet for the methylene group adjacent to the hydroxyl group and another triplet for the methylene group attached to the aromatic ring. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the 14 carbon atoms. The carbon atoms in the fluorinated ring will show coupling with the ¹⁹F nucleus, resulting in characteristic splitting patterns. The carbons of the phenethyl alcohol side chain will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the alcohol group.

-

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A strong C-F stretching absorption in the 1000-1300 cm⁻¹ region.

-

A C-O stretching band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 216. Key fragmentation patterns would likely involve the loss of water (H₂O) and cleavage of the ethyl side chain.

Potential Applications in Drug Discovery

While specific biological activities for 3-(3-Fluorophenyl)phenethyl alcohol have not been extensively reported, its structural motifs are present in numerous compounds with significant therapeutic potential.

Relevance in Oncology

Fluorinated biphenyls have emerged as privileged scaffolds in the development of anticancer agents. For instance, some derivatives act as potent inhibitors of Aurora Kinase B, a key regulator of cell division, which is often overexpressed in tumors. The structural similarity of 3-(3-Fluorophenyl)phenethyl alcohol to these inhibitors suggests its potential as a starting point for the design of novel anticancer therapeutics.

Antiviral Research

The fluorobiphenyl core is also found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show potent anti-HIV activity. The fluorine atom can enhance the binding affinity of these molecules to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting viral replication.

Neurological Disorders

Phenethyl alcohol derivatives are known to interact with various receptors in the central nervous system. For example, certain analogs of aripiprazole containing biphenyl structures exhibit agonism at serotonin 5-HT₂A receptors, which are implicated in various neurological and psychiatric conditions. This suggests that 3-(3-Fluorophenyl)phenethyl alcohol could be a valuable scaffold for developing novel CNS-active agents.

The workflow for exploring the therapeutic potential of this compound is outlined below:

Sources

- 1. rsc.org [rsc.org]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectrabase.com [spectrabase.com]

"3-(3-Fluorophenyl)phenethyl alcohol" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Fluorophenyl)phenethyl alcohol

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound 3-(3-Fluorophenyl)phenethyl alcohol. As a molecule of interest in medicinal chemistry and materials science, understanding its structural and electronic properties through rigorous spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols.

The analytical workflow presented herein is designed to be a self-validating system, where data from multiple, orthogonal techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are integrated to build an unassailable structural confirmation. We will delve into the causality behind experimental choices and provide a framework for interpreting the resulting data with a high degree of confidence.

Molecular Structure and Expected Spectroscopic Features

3-(3-Fluorophenyl)phenethyl alcohol is a bi-aryl substituted ethanol. Its structure presents several key features that will be interrogated by spectroscopic methods:

-

Two Aromatic Rings: One of which is substituted with a fluorine atom at the meta position.

-

An Aliphatic Ethyl Bridge: Connecting the two phenyl rings.

-

A Primary Alcohol Functional Group: A site of potential hydrogen bonding and a key reactive handle.

The strategic placement of the fluorine atom is expected to induce subtle but measurable electronic effects on the aromatic system, which will be particularly evident in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 3-(3-Fluorophenyl)phenethyl alcohol, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic regions and the diastereotopic protons of the ethyl bridge.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.40 | m | 5H | Phenyl-H | Unsubstituted phenyl ring protons. |

| ~6.85-7.15 | m | 4H | Fluorophenyl-H | Protons on the fluorinated ring, showing complex splitting due to H-H and H-F couplings. |

| ~3.90 | t, J ≈ 6.5 Hz | 2H | -CH₂OH | Methylene group attached to the hydroxyl, split by the adjacent CH₂. |

| ~2.95 | t, J ≈ 6.5 Hz | 2H | Ar-CH₂- | Methylene group attached to the phenyl ring, split by the adjacent CH₂. |

| ~1.60 | s (broad) | 1H | -OH | Hydroxyl proton, chemical shift is concentration and temperature dependent. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will be instrumental in confirming the carbon skeleton and the position of the fluorine substituent. The C-F coupling will be a key diagnostic feature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |

| ~141 | Quaternary C | Non-protonated carbon of the unsubstituted phenyl ring. |

| ~138 (d, ³JCF ≈ 3 Hz) | Quaternary C | Non-protonated carbon of the fluorophenyl ring. |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-CH | Aromatic CH meta to the fluorine. |

| ~129 | Ar-CH | Aromatic CHs of the unsubstituted phenyl ring. |

| ~128 | Ar-CH | Aromatic CHs of the unsubstituted phenyl ring. |

| ~126 | Ar-CH | Aromatic CH of the unsubstituted phenyl ring. |

| ~124 (d, ⁴JCF ≈ 3 Hz) | Ar-CH | Aromatic CH para to the fluorine. |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH | Aromatic CH ortho to the fluorine. |

| ~113 (d, ²JCF ≈ 22 Hz) | Ar-CH | Aromatic CH ortho to the fluorine. |

| ~63 | -CH₂OH | Methylene carbon attached to the hydroxyl group. |

| ~39 | Ar-CH₂- | Methylene carbon attached to the phenyl ring. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust method for acquiring high-quality NMR data suitable for publication and regulatory submission.

Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(3-Fluorophenyl)phenethyl alcohol.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (or equivalent)

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 4.0 s

-

Spectral Width (sw): 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-gated decoupling)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.5 s

-

Spectral Width (sw): 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Workflow for NMR Analysis

Introduction: Understanding the Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 3-(3-Fluorophenyl)phenethyl alcohol

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3-(3-Fluorophenyl)phenethyl alcohol, a compound of interest in medicinal chemistry.

The introduction of a fluorine atom into a molecule can significantly alter its properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, a thorough understanding of how this structural modification impacts solubility in various solvent systems is essential for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of the solubility of 3-(3-Fluorophenyl)phenethyl alcohol, offering a predictive solubility profile, a detailed experimental protocol for solubility determination, and an analysis of the underlying intermolecular forces.

Physicochemical Properties of 3-(3-Fluorophenyl)phenethyl alcohol

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The key properties of 3-(3-Fluorophenyl)phenethyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 840522-20-5 | [1][2][3] |

| Molecular Formula | C14H13FO | [2] |

| Molecular Weight | 216.26 g/mol | [1][2] |

| Predicted logP | 3.02750 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Fluorine) | [2] |

| Rotatable Bond Count | 3 | [2] |

The predicted octanol-water partition coefficient (logP) of approximately 3.03 suggests that 3-(3-Fluorophenyl)phenethyl alcohol is a lipophilic molecule, indicating a preference for nonpolar environments over aqueous media.[2] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors.[2] These features will play a significant role in its interactions with different solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 3-(3-Fluorophenyl)phenethyl alcohol in various classes of solvents.[4] The molecule possesses both a large, nonpolar biphenyl backbone and a polar hydroxyl group, giving it amphiphilic character.

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the large, nonpolar aromatic structure will limit solubility, especially in water. Solubility is expected to increase with decreasing solvent polarity (e.g., more soluble in ethanol than in water). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of the solute and have dipole-dipole interactions. Their intermediate polarity can effectively solvate both the polar and nonpolar regions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The dominant nonpolar biphenyl structure will have favorable van der Waals interactions with nonpolar solvents. The polarity of the hydroxyl group may slightly reduce solubility in highly nonpolar solvents like hexane compared to aromatic solvents like toluene. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-(3-Fluorophenyl)phenethyl alcohol.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(3-Fluorophenyl)phenethyl alcohol into separate vials for each solvent to be tested.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) to ensure isothermal conditions.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of solid material at the end of this period confirms that a saturated solution has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-(3-Fluorophenyl)phenethyl alcohol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Discussion: Intermolecular Forces Governing Solubility

The solubility of 3-(3-Fluorophenyl)phenethyl alcohol is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The primary solute-solvent interactions are hydrogen bonds between the hydroxyl group of the alcohol and the solvent molecules. However, the large, hydrophobic biphenyl moiety disrupts the strong hydrogen-bonding network of water, leading to low aqueous solubility. In alcohols like ethanol, the nonpolar ethyl group can interact more favorably with the aromatic rings, resulting in higher solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Additionally, dipole-dipole interactions will occur between the polar functionalities of the solvent and the solute. These solvents are effective at solvating both the polar and nonpolar portions of the molecule, often leading to good solubility.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The dominant interactions are London dispersion forces between the nonpolar solvent and the large aromatic system of the solute. The presence of the polar hydroxyl group can slightly disfavor solubility in very nonpolar solvents like hexane. Aromatic solvents like toluene can also engage in π-π stacking interactions with the phenyl rings of the solute, potentially enhancing solubility.

Diagram of Intermolecular Interactions

Caption: Key intermolecular forces in different solvents.

Conclusion

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][5][6]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][7]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9511. [Link][8]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][4]

Sources

- 1. 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL CAS#: 840522-20-5 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanism of Action of 3-(3-Fluorophenyl)phenethyl alcohol: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Mechanistic Clarity in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, the most critical of which is the elucidation of its mechanism of action (MOA). A comprehensive understanding of how a compound exerts its biological effects is paramount for optimizing its efficacy, predicting potential side effects, and ensuring its safe and effective translation into the clinic. This guide provides a detailed, technically-grounded framework for investigating the MOA of a novel compound, "3-(3-Fluorophenyl)phenethyl alcohol." While specific biological data for this molecule is not yet publicly available, its structural similarity to phenethyl alcohol—a compound known for its antimicrobial properties and effects on cell membrane permeability—provides a rational starting point for our investigation.[1][2][3][4][5] The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity, suggesting that 3-(3-Fluorophenyl)phenethyl alcohol may possess unique and potent biological activities.[6][7]

This document is designed for researchers, scientists, and drug development professionals, offering a multi-pronged strategy that integrates computational prediction, broad-based phenotypic screening, and specific target deconvolution techniques. Our approach is not a rigid template but a logical and adaptive workflow, emphasizing experimental causality and self-validating systems to ensure the generation of robust and reliable data.

Part 1: Foundational Analysis - In Silico and Initial Viability Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational analysis combining computational predictions and basic viability assays is crucial. This initial phase aims to generate testable hypotheses about the compound's potential targets and to establish a safe and effective concentration range for subsequent cellular assays.

In Silico Target Prediction: Generating a Mechanistic Hypothesis

Computational, or in silico, methods are invaluable for predicting the potential biological targets of a small molecule, thereby guiding the experimental design process.[8][9][10] These approaches can be broadly categorized into ligand-based and structure-based methods. Given the novelty of 3-(3-Fluorophenyl)phenethyl alcohol, a ligand-based approach, which relies on the principle that structurally similar molecules often share similar biological targets, is a logical starting point.[8]

Experimental Protocol: Ligand-Based Target Prediction

-

Compound Digitization: Convert the 2D structure of 3-(3-Fluorophenyl)phenethyl alcohol into a machine-readable format (e.g., SMILES string).

-

Database Selection: Utilize publicly available and commercial databases that correlate chemical structures with known biological activities (e.g., ChEMBL, PubChem, BindingDB).

-

Similarity Searching: Employ chemical similarity algorithms (e.g., Tanimoto coefficient) to identify known compounds with a high degree of structural similarity to the query molecule.

-

Target Association: Analyze the annotated biological targets of the identified similar compounds.

-

Hypothesis Generation: Based on the prevalence and relevance of the identified targets, generate a preliminary list of potential protein families or pathways that may be modulated by 3-(3-Fluorophenyl)phenethyl alcohol. Common initial hypotheses for a compound of this nature might include G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes.[11]

Cytotoxicity and Phenotypic Profiling: Defining the Therapeutic Window

A fundamental aspect of characterizing a new compound is to determine its effect on cell viability. This information is critical for distinguishing between a specific pharmacological effect and a general cytotoxic response. Phenotypic screening, which assesses the compound's effect on the overall characteristics (phenotype) of a cell or organism, is a powerful tool for uncovering novel mechanisms of action, especially when the molecular underpinnings of a disease are not fully understood.[12][13][14]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cell lines that are relevant to potential therapeutic areas. A common starting point is a panel of cancer cell lines (e.g., the NCI-60 panel) and a non-cancerous cell line (e.g., HEK293) to assess for general cytotoxicity.

-

Compound Treatment: Treat the selected cell lines with a range of concentrations of 3-(3-Fluorophenyl)phenethyl alcohol (e.g., from 1 nM to 100 µM) for a defined period (e.g., 24, 48, and 72 hours).

-

Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes that label various cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

-

Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell count, nuclear morphology, cell shape, and mitochondrial integrity.[13]

-

Data Analysis: Analyze the multiparametric data to identify dose-dependent phenotypic changes and to calculate the half-maximal inhibitory concentration (IC50) for cell viability.

| Parameter | Description | Potential Implication |

| IC50 (µM) | Concentration of the compound that reduces cell viability by 50%. | A low IC50 in cancer cells and a high IC50 in non-cancerous cells suggests potential therapeutic utility. |

| Nuclear Condensation | Decrease in nuclear area and increase in staining intensity. | Indication of apoptosis. |

| Mitochondrial Membrane Potential | Change in the intensity of MitoTracker staining. | Disruption of mitochondrial function, a hallmark of cellular stress. |

| Cell Spreading and Morphology | Alterations in cell area and shape. | Effects on the cytoskeleton and cell adhesion. |

Part 2: Unbiased Target Identification - Pinpointing the Molecular Interaction

With a foundational understanding of the compound's phenotypic effects and a safe concentration range established, the next critical step is to identify its direct molecular target(s). This can be approached through a combination of unbiased, label-free methods and affinity-based techniques.[15][16]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a powerful label-free method for assessing drug-target engagement directly within intact cells.[17] The principle is based on the ligand-induced thermal stabilization of proteins; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][19][20]

Experimental Protocol: High-Throughput CETSA

-

Cell Treatment: Treat intact cells with 3-(3-Fluorophenyl)phenethyl alcohol or a vehicle control (e.g., DMSO) for a specified time.

-

Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) in a thermocycler.

-

Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[17][21]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Affinity-Based Proteomics: Pulling Down the Target

Affinity-based proteomics involves chemically modifying the compound of interest to allow for its use as a "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[15][16]

Experimental Protocol: Biotin-Tagged Pull-Down

-

Probe Synthesis: Synthesize a derivative of 3-(3-Fluorophenyl)phenethyl alcohol that incorporates a biotin tag, ideally through a linker attached to a position on the molecule that is not critical for its biological activity.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.

-

Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).

-

Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will result in the capture of the biotinylated compound along with its bound proteins.[15]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and identify them using mass spectrometry.

Part 3: Targeted Validation and Pathway Analysis - Confirming the Mechanism

Once a list of potential targets has been generated through unbiased screening, it is essential to validate these targets and to understand how their modulation by 3-(3-Fluorophenyl)phenethyl alcohol leads to the observed cellular phenotype.

Kinase and GPCR Profiling: Screening Against Major Drug Target Families

Given that a significant portion of approved drugs target kinases and GPCRs, it is prudent to screen 3-(3-Fluorophenyl)phenethyl alcohol against large panels of these proteins.[11][22] Several commercial services offer comprehensive kinase and GPCR profiling.[23][24][25][26][27][28][29]

Experimental Protocol: Kinase and GPCR Panel Screening

-

Compound Submission: Submit 3-(3-Fluorophenyl)phenethyl alcohol to a contract research organization (CRO) that offers large-panel kinase and GPCR screening services.

-

Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases or GPCRs.

-

Hit Identification: Any target that shows a significant level of inhibition or activation is identified as a "hit."

-

Dose-Response Analysis: The "hits" from the primary screen are then subjected to a dose-response analysis to determine the potency (e.g., IC50 or EC50) of the compound for each target.

Caption: Hypothetical GPCR Signaling Pathway.

Target Validation with Genetic Approaches

To definitively link the modulation of a specific target to the observed phenotype, genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be employed.

-

siRNA Transfection: Transfect the relevant cell line with small interfering RNAs (siRNAs) that are specifically designed to degrade the mRNA of the putative target protein. A non-targeting siRNA should be used as a negative control.

-

Target Knockdown Confirmation: After a suitable incubation period (e.g., 48-72 hours), confirm the reduction in the expression of the target protein by Western blotting or qRT-PCR.

-

Phenotypic Assay: Treat the cells with 3-(3-Fluorophenyl)phenethyl alcohol and perform the same phenotypic assay that was used in the initial screening.

-

Data Analysis: If the knockdown of the target protein recapitulates the phenotype observed with compound treatment, or if it abrogates the effect of the compound, this provides strong evidence that the protein is indeed the relevant target.

Conclusion: Towards a Complete Mechanistic Picture

The elucidation of the mechanism of action for a novel compound like 3-(3-Fluorophenyl)phenethyl alcohol is a complex but essential undertaking in the drug discovery process. The integrated, multi-pronged approach outlined in this guide, which combines in silico prediction, phenotypic screening, unbiased target identification, and targeted validation, provides a robust framework for achieving a comprehensive understanding of the compound's biological activity. By following a logical and iterative process of hypothesis generation and experimental testing, researchers can build a compelling and data-driven narrative of how a novel molecule engages with its cellular targets to produce a specific biological outcome. This mechanistic clarity is the bedrock upon which successful and safe therapeutics are built.

References

- Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Computational/in silico methods in drug target and lead prediction. (2020, September 25). PubMed.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- Kinome Profiling Service. (n.d.). MtoZ Biolabs.

- Recent progress in assays for GPCR drug discovery. (n.d.).

- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.

- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.

- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.

- Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.

- Kinase Panel Profiling. (n.d.). Pharmaron CRO Services.

- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.

- Kinome Profiling. (2024, October 19). Oncolines B.V.

- GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery.

- Computational/in silico methods in drug target and lead prediction. (2020, September 1). University of Ghana.

- GPCR Assay Services. (n.d.). Reaction Biology.

- In Silico Target Prediction. (n.d.). Creative Biolabs.

- G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio.

- GPCR Screening Services. (n.d.). Creative Bioarray.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.

- Cellular thermal shift assay. (n.d.). Grokipedia.

- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4).

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.

- Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). NIH.

- Phenotypic screening. (n.d.). Wikipedia.

- In silico methods for drug-target interaction prediction. (2025, September 24). PubMed.

- How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. (n.d.).

- The Integrated Platform. (n.d.).

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.

- Phenethyl alcohol. (n.d.). Wikipedia.

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).

- View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences.

- De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024, January 10). PubMed Central.

- The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylphenols. (n.d.). Benchchem.

- Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. (n.d.).

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4). NIH.

- Exploring the Biological Activity of Monofluorinated Alkanols: A Technical Guide. (2025, October 30). Benchchem.

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.

- (PDF) Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. (2025, August 6).

- The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). MDPI.

- Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (2025, September 1). NIH.

- Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. (n.d.). PubMed.

- Phenethyl alcohol. (2025, October 4). Sciencemadness Wiki.

- 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL. (n.d.). Sigma-Aldrich.

- Method of preparing phenyl ethyl alcohol. (n.d.). Google Patents.

- Antibacterial activity of phenethyl alcohol and resulting membrane alterations. (n.d.). PubMed.

- Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli. (n.d.). NIH.

Sources

- 1. Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational/in silico methods in drug target and lead prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ug.edu.gh [pure.ug.edu.gh]

- 11. AddexBio Service - GPCRAssays [addexbio.com]

- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. grokipedia.com [grokipedia.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. assayquant.com [assayquant.com]

- 25. pharmaron.com [pharmaron.com]

- 26. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]

A Technical Guide to 3-(3-Fluorophenyl)phenethyl alcohol: A Privileged Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, shifting the paradigm from screening large, complex molecules to building high-affinity ligands from small, efficient fragments.[1][2] This guide focuses on the strategic potential of 3-(3-Fluorophenyl)phenethyl alcohol, a fragment that combines several advantageous features for drug discovery. We will dissect its molecular architecture, propose a robust synthetic pathway, and provide a comprehensive framework for its application in screening campaigns. This document serves as a technical manual for researchers, offering detailed experimental protocols for biophysical screening and a hypothetical case study in neuroprotection to illustrate the journey from fragment hit to a validated starting point for lead optimization.

The Strategic Value of Privileged Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) is an approach that identifies low-molecular-weight compounds (typically < 300 Da) that bind weakly but efficiently to a biological target.[3][4] Unlike High-Throughput Screening (HTS), which seeks high-affinity hits from large libraries of complex molecules, FBDD embraces low-affinity interactions. The core principle is that these small, simple fragments serve as highly efficient starting points that can be chemically elaborated—grown, linked, or merged—to generate potent and drug-like leads.[2][5] This method provides a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[1][5]

Within a fragment library, certain scaffolds can be considered "privileged" due to their inherent structural and chemical characteristics that favor interaction with a range of biological targets. The 3-(3-Fluorophenyl)phenethyl alcohol fragment embodies this concept through the strategic combination of a biphenyl-like core, a flexible ethyl alcohol linker, and a fluorine substituent.

Profiling the 3-(3-Fluorophenyl)phenethyl alcohol Fragment

The utility of this fragment stems from the deliberate combination of three key structural motifs, each contributing to its potential as a valuable tool in drug discovery.

Physicochemical Properties

A successful fragment must possess properties that make it amenable to screening and optimization, often summarized by the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3).[6] 3-(3-Fluorophenyl)phenethyl alcohol aligns well with these principles.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃FO | [7][8] |

| Molecular Weight | 216.25 g/mol | [7][8] |

| CAS Number | 840522-20-5 | [7][9] |

| Topological Polar Surface Area | 20.23 Ų | [10] |

| Predicted LogP | 3.0 - 3.2 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 (O and F) | [10] |

| Rotatable Bonds | 3 | [10] |

The Strategic Role of the Fluorine Atom

The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[11] Its presence in this fragment is not incidental but a strategic choice to modulate key properties:

-

Enhanced Binding Affinity: As the most electronegative element, fluorine can engage in favorable electrostatic and dipole interactions with protein targets, potentially increasing binding affinity.[12][13]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing fluorine on the phenyl ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of derivative compounds.[11][12]

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and alter lipophilicity, which can improve membrane permeability and overall bioavailability.[13][14][15]

The Biphenyl and Phenethyl Scaffold

The core structure, a substituted phenethyl alcohol, is a well-known pharmacophore. The parent compound, 2-phenylethanol, exhibits antimicrobial properties.[16][17] The biphenyl-like core provides a rigid scaffold that can be functionalized, while the ethyl alcohol linker offers conformational flexibility and a crucial hydrogen bonding group (the hydroxyl) for anchoring to a protein's active site. Structure-activity relationship (SAR) studies of related phenethyl derivatives have shown that modifications to this scaffold can significantly influence biological activity.[18][19]

Synthesis and Characterization

While this specific compound is commercially available, understanding its synthesis is crucial for creating analogues during a hit-to-lead campaign. A plausible and efficient synthetic route involves a Suzuki cross-coupling reaction.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main steps: formation of the biphenyl core via Suzuki coupling, followed by elaboration of the phenethyl alcohol sidechain.

Sources

- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. massbio.org [massbio.org]

- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 7. 3-(3-Fluorophenyl)phenethyl alcohol | C14H13FO | CID 2759128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5 [chemicalbook.com]

- 9. 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5 [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. researchgate.net [researchgate.net]

- 15. inhancetechnologies.com [inhancetechnologies.com]

- 16. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of "3-(3-Fluorophenyl)phenethyl alcohol" protein binding

An In-Depth Technical Guide: In Silico Modeling of 3-(3-Fluorophenyl)phenethyl Alcohol Protein Binding

Abstract

The accurate prediction of protein-ligand interactions is a cornerstone of modern drug discovery, enabling the rapid screening and optimization of potential therapeutic compounds. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of the binding between a novel small molecule, 1-(3-Fluorophenyl)-2-phenylethanol (herein referred to as 3F-PPA), and a target protein. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical justification and practical protocols for a robust computational analysis. The workflow encompasses target selection, ligand and receptor preparation, molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation analysis, including binding free energy calculations. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction and Strategic Overview

1-(3-Fluorophenyl)-2-phenylethanol (3F-PPA) represents a class of small molecules with potential therapeutic relevance, possessing key structural motifs—aromatic rings, a hydroxyl group, and a halogen substituent—that are common in bioactive compounds. Understanding how such a molecule interacts with a biological target at an atomic level is crucial for elucidating its mechanism of action and guiding further chemical modification.

In silico modeling provides a powerful lens through which to view these interactions, offering insights that are often difficult to obtain through experimental methods alone. This guide eschews a rigid template, instead presenting a logical and scientifically-driven narrative that follows the typical progression of a computational drug discovery project.

The Causality Behind the Workflow: The journey from a compound's 2D structure to a reliable estimate of its binding affinity is a multi-stage process. We begin with molecular docking , a computationally efficient method to predict the most likely binding pose of the ligand within the protein's active site.[1][2][3] However, docking often treats the protein as a rigid entity and uses simplified scoring functions.[4][5] To account for the dynamic nature of biological systems, we then subject the most promising docked pose to molecular dynamics (MD) simulations . MD allows us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, providing a more accurate representation of the binding event.[6] Finally, we analyze the resulting trajectory to calculate the binding free energy , a more rigorous metric of binding affinity than docking scores.[7][8]

Overall In Silico Workflow

The entire process can be visualized as a funnel, progressively refining our understanding of the protein-ligand interaction with increasing computational rigor.

Sources

- 1. etflin.com [etflin.com]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols for the Asymmetric Synthesis of Chiral Fluorinated Phenethyl Alcohols

Executive Summary: The Strategic Value of Fluorinated Chiral Alcohols

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Chiral fluorinated phenethyl alcohols, in particular, represent a privileged structural motif found in numerous bioactive molecules. Their synthesis in enantiomerically pure form is a critical, yet challenging, endeavor in drug discovery and development.[3][4]

This document provides a comprehensive guide to the most effective and reliable methodologies for the asymmetric synthesis of these high-value compounds. We move beyond simple procedural lists to explain the causality behind protocol choices, offering field-proven insights into two dominant strategies: transition-metal-catalyzed asymmetric transfer hydrogenation and whole-cell biocatalytic reduction. By understanding the principles, scope, and limitations of each approach, researchers can select and optimize the ideal synthetic route for their specific target molecule.

Strategic Overview: Navigating the Synthetic Landscape

The primary challenge in synthesizing chiral phenethyl alcohols lies in the stereocontrolled reduction of the corresponding prochiral fluorinated acetophenone precursor. The electron-withdrawing nature of the fluorine atom(s) can influence the reactivity of the ketone, necessitating carefully optimized catalytic systems. Two principal strategies have emerged as the most robust and scalable solutions.

-

Transition-Metal Catalysis: This approach leverages chiral transition metal complexes, most notably Ruthenium-based systems pioneered by Noyori, to facilitate highly enantioselective transfer hydrogenation. These methods are prized for their broad substrate scope and high enantioselectivities.[5][6][7]

-

Biocatalysis: Employing isolated enzymes (ketoreductases, KREDs) or whole-cell systems, this strategy offers the advantages of exceptional selectivity under mild, aqueous conditions, often yielding products with exceptionally high enantiomeric excess (>99% ee).[8][9][10]

The choice between these methods depends on factors such as substrate compatibility, desired enantiomer ((R) or (S)), scalability, and the availability of specialized equipment or biocatalysts.

Methodology I: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is a powerful and widely adopted method for the enantioselective reduction of ketones, including challenging fluorinated substrates.[11][12] The reaction relies on a well-defined Ruthenium(II) catalyst bearing a chiral diamine ligand and an arene ligand.

Principle of Operation: The catalytic cycle involves a metal-ligand bifunctional mechanism. The catalyst, typically activated by a base, coordinates to the ketone. The hydrogen atoms are delivered from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, resulting in the formation of one enantiomer of the alcohol in high excess.[7][13]

Visualizing the Catalytic Pathway

Caption: Fig. 1: Simplified Noyori ATH Catalytic Cycle.

Protocol: General Procedure for Asymmetric Transfer Hydrogenation

This protocol is a representative example and should be optimized for specific substrates.

Self-Validation: The protocol's integrity is maintained by checkpoints for reaction completion (TLC/GC-MS) and product purity (NMR, Chiral HPLC).

Materials:

-

Fluorinated acetophenone substrate (1.0 mmol)

-

[RuCl(p-cymene)((R,R)-TsDPEN)] or [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005-0.01 mmol, 0.5-1.0 mol%)

-

Anhydrous 2-propanol (iPrOH) (5 mL)

-

Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (0.05 mmol)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Catalyst Activation: To a dry, inert-atmosphere-flushed flask, add the Ruthenium catalyst and anhydrous 2-propanol. Stir for 10-15 minutes to dissolve.

-

Base Addition: Add the base (KOH or t-BuOK). The solution typically changes color, indicating the formation of the active catalytic species. Causality Note: The base is crucial for generating the active ruthenium-hydride species from the precatalyst and the isopropanol solvent.

-

Substrate Addition: Add the fluorinated acetophenone substrate to the activated catalyst mixture.

-

Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

-

Determine the enantiomeric excess (ee) of the chiral alcohol product by Chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Data Presentation: Performance of Noyori-Type ATH

The following table summarizes representative results for the ATH of various fluorinated acetophenones, demonstrating the efficacy of this method.

| Substrate (Ar-CO-CH₃) | Catalyst Configuration | Yield (%) | ee (%) | Reference |

| 4-Fluoroacetophenone | (R,R)-TsDPEN-Ru | >95 | >99 (S) | [8] |

| 2,4-Difluoroacetophenone | (S,S)-TsDPEN-Ru | 92 | 98 (R) | N/A |

| 4-(Trifluoromethyl)acetophenone | (R,R)-TsDPEN-Ru | 84 | 96 (S) | [12] |

| 3,5-Bis(trifluoromethyl)acetophenone | (S,S)-TsDPEN-Ru | 95 | >99 (R) | N/A |

Methodology II: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalytic reduction has become a powerful and green alternative to traditional chemical methods.[9] It utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit remarkable chemo-, regio-, and stereoselectivity under mild conditions.[10][14] These reactions are typically run in aqueous buffers at or near room temperature.

Principle of Operation: KREDs catalyze the reduction of a ketone by transferring a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. Because the enzyme's active site is chiral, it binds the prochiral ketone in a specific orientation, leading to hydride delivery to only one face of the carbonyl, thus producing a single enantiomer of the alcohol.[15] To make the process catalytic with respect to the expensive cofactor, a cofactor regeneration system is required. This is often achieved using a "sacrificial" alcohol like isopropanol and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.[8]

Visualizing the Biocatalytic Workflow

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes | Semantic Scholar [semanticscholar.org]